molecular formula C13H13NO2 B195555 2-(7-Methoxynaphthalen-1-yl)acetamide CAS No. 138113-07-2

2-(7-Methoxynaphthalen-1-yl)acetamide

Cat. No.: B195555
CAS No.: 138113-07-2
M. Wt: 215.25 g/mol
InChI Key: LGYBVRIYYBHYCX-UHFFFAOYSA-N
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Scientific Research Applications

2-(7-Methoxynaphthalen-1-yl)acetamide has several scientific research applications:

Mechanism of Action

Safety and Hazards

The safety information for “2-(7-Methoxynaphthalen-1-yl)acetamide” includes the following hazard statements: H302 . Precautionary statements include P280;P305+P351+P338 .

Preparation Methods

The synthesis of 2-(7-Methoxynaphthalen-1-yl)acetamide typically involves the reaction of 7-methoxy-1-naphthaldehyde with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

2-(7-Methoxynaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction rates and yields.

Comparison with Similar Compounds

2-(7-Methoxynaphthalen-1-yl)acetamide can be compared with other melatonin analogs such as:

    Agomelatine: Another melatonin receptor agonist used in the treatment of depression.

    Ramelteon: A selective melatonin receptor agonist used for treating insomnia.

The uniqueness of this compound lies in its naphthalene moiety, which provides distinct binding properties and potentially different pharmacological effects compared to other analogs .

Properties

IUPAC Name

2-(7-methoxynaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h2-6,8H,7H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYBVRIYYBHYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=C2CC(=O)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569084
Record name 2-(7-Methoxynaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138113-07-2
Record name 2-(7-Methoxynaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The (7-methoxynaphth-1-yl)acetyl chloride obtained above is dissolved in 200 cm3 of anhydrous ether. After cooling the solution with the aid of an ice-salt bath, 200 cm3 of an aqueous concentrated ammonia solution are added, with stirring. The mixture is stirred for 30 minutes, and the resulting precipitate is suction filtered. The product is recrystallised in ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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